molecular formula C18H18FN3O3S2 B2770180 (5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034428-59-4

(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2770180
CAS RN: 2034428-59-4
M. Wt: 407.48
InChI Key: HVLVOEIJZXGXIA-UHFFFAOYSA-N
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Description

(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN3O3S2 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality (5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene-containing compounds exhibit anti-inflammatory effects. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been investigated as an anti-inflammatory agent .

Anti-Cancer Potential: Thiophene-based molecules have demonstrated anti-cancer activity. Researchers could explore the anti-cancer potential of this compound by evaluating its effects on cancer cell lines and tumor models.

Kinase Inhibition: Thiophene derivatives often interact with kinases, making them promising candidates for kinase inhibition studies. Investigating the compound’s kinase inhibitory activity could provide valuable insights.

Anti-Fungal Properties: Given the prevalence of fungal infections, assessing the compound’s anti-fungal properties could be relevant. In vitro and in vivo experiments could shed light on its efficacy against fungal pathogens.

Drug Discovery

Considering the compound’s structural novelty, it could serve as a lead molecule for drug discovery:

Combinatorial Libraries: Medicinal chemists often create combinatorial libraries based on core scaffolds like thiophenes. The compound’s unique structure could contribute to such libraries.

Structure-Activity Relationship (SAR) Studies: Researchers can modify the compound’s substituents to explore SAR. By systematically altering functional groups, they can identify key features for biological activity.

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-21-9-6-20-18(21)27(24,25)14-4-7-22(8-5-14)17(23)16-11-12-10-13(19)2-3-15(12)26-16/h2-3,6,9-11,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLVOEIJZXGXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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